Cas no 2229136-88-1 (2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine)

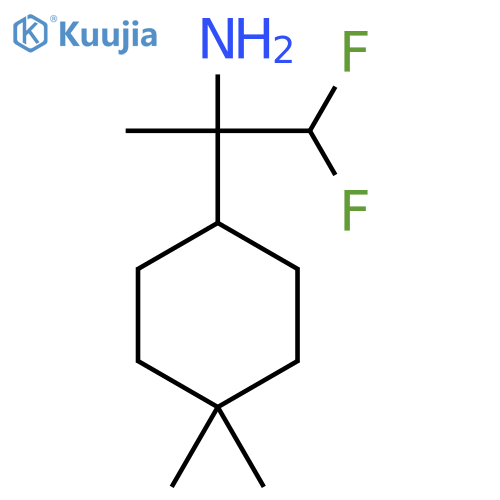

2229136-88-1 structure

商品名:2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine

2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine 化学的及び物理的性質

名前と識別子

-

- 2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine

- EN300-1956295

- 2229136-88-1

-

- インチ: 1S/C11H21F2N/c1-10(2)6-4-8(5-7-10)11(3,14)9(12)13/h8-9H,4-7,14H2,1-3H3

- InChIKey: QWOOFKCPRDFRQP-UHFFFAOYSA-N

- ほほえんだ: FC(C(C)(C1CCC(C)(C)CC1)N)F

計算された属性

- せいみつぶんしりょう: 205.16420600g/mol

- どういたいしつりょう: 205.16420600g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 194

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 26Ų

2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1956295-0.5g |

2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine |

2229136-88-1 | 0.5g |

$1152.0 | 2023-09-17 | ||

| Enamine | EN300-1956295-0.1g |

2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine |

2229136-88-1 | 0.1g |

$1056.0 | 2023-09-17 | ||

| Enamine | EN300-1956295-2.5g |

2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine |

2229136-88-1 | 2.5g |

$2351.0 | 2023-09-17 | ||

| Enamine | EN300-1956295-0.25g |

2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine |

2229136-88-1 | 0.25g |

$1104.0 | 2023-09-17 | ||

| Enamine | EN300-1956295-1.0g |

2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine |

2229136-88-1 | 1g |

$1829.0 | 2023-05-27 | ||

| Enamine | EN300-1956295-10.0g |

2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine |

2229136-88-1 | 10g |

$7866.0 | 2023-05-27 | ||

| Enamine | EN300-1956295-5.0g |

2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine |

2229136-88-1 | 5g |

$5304.0 | 2023-05-27 | ||

| Enamine | EN300-1956295-0.05g |

2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine |

2229136-88-1 | 0.05g |

$1008.0 | 2023-09-17 | ||

| Enamine | EN300-1956295-5g |

2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine |

2229136-88-1 | 5g |

$3479.0 | 2023-09-17 | ||

| Enamine | EN300-1956295-1g |

2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine |

2229136-88-1 | 1g |

$1200.0 | 2023-09-17 |

2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine 関連文献

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

2. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

2229136-88-1 (2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine) 関連製品

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量